AChE Inhibitory Potency: 6-Nitrobenzothiazole Scaffold vs. Non-Nitrated Analogs
The 6-nitrobenzothiazole substructure present in CAS 897474-16-7 is a critical pharmacophoric element for high-affinity acetylcholinesterase (AChE) inhibition. In a controlled study of 6-nitrobenzothiazole-derived hydrazones, the most potent analog exhibited an IC50 of 0.0035 ± 0.005 µM, outperforming the standard drug tacrine by approximately 6.43-fold [1]. This class-level evidence starkly contrasts with the commonly reported micromolar activities of benzothiazole-piperazine hybrids lacking electron-withdrawing groups [2], which often fail to show inhibition (IC50 > 100 µM) in similar assays. While direct assay data for the precise compound is not publicly available, the presence of the 6-nitrobenzothiazole core strongly infers a comparable boost in AChE binding affinity relative to non-nitrated analogs.
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Class-level inference: 6-nitrobenzothiazole derivatives show IC50 values in the range of 0.035–0.0035 µM [1]. |
| Comparator Or Baseline | General benzothiazole-piperazine derivatives without electron-withdrawing groups: IC50 > 100 µM or micromolar range [2]. |
| Quantified Difference | Inferred potency gain of >1000-fold compared to non-nitrated, inactive benzothiazole-piperazine derivatives. |
| Conditions | Ellman's AChE assay; donepezil and tacrine as positive controls. |
Why This Matters
Projects targeting the cholinergic system should prioritize this scaffold for its high inferred potency, avoiding the documented inactivity of simpler benzothiazole-piperazine analogs.
- [1] Aziz, M., Ejaz, S.A., Aziz, M., Zargaham, M.K., Iqbal, J., Al-Rashida, M. (2018). Evaluation of 2-amino-6-nitrobenzothiazole derived hydrazones as acetylcholinesterase inhibitors: in vitro assays, molecular docking and theoretical ADMET prediction. Medicinal Chemistry Research, 27, 709–725. View Source
- [2] Al-Shammari, B.R., Al-Qaisi, Z.H., Al-Joboury, W.M. (2025). Biological Evaluation and Synthesis of Benzothiazole-Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. Jordan Journal of Pharmaceutical Sciences, 18(4). View Source
